Bienvenue dans la boutique en ligne BenchChem!

Deisovalerylblastmycin

Aquatic toxicology Piscicide selectivity Environmental safety

Deisovalerylblastmycin (CAS 60504-95-2; molecular formula C₂₁H₂₈N₂O₈; MW 436.45 g/mol; melting point 186–188 °C) is a crystalline antifungal antibiotic belonging to the antimycin–blastmycin structural family, originally isolated from the fermentation broth of Streptomyces sp. 5140-A1.

Molecular Formula C21H28N2O8
Molecular Weight 436.5 g/mol
CAS No. 60504-95-2
Cat. No. B1670211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeisovalerylblastmycin
CAS60504-95-2
SynonymsDeisovalerylblastmycin; 
Molecular FormulaC21H28N2O8
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O
InChIInChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1
InChIKeyRQVHZRRXZBBXMY-ZMNIPVBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deisovalerylblastmycin (CAS 60504-95-2): Chemical Identity and Structural Context for Antimycin-Group Procurement


Deisovalerylblastmycin (CAS 60504-95-2; molecular formula C₂₁H₂₈N₂O₈; MW 436.45 g/mol; melting point 186–188 °C) is a crystalline antifungal antibiotic belonging to the antimycin–blastmycin structural family, originally isolated from the fermentation broth of Streptomyces sp. 5140-A1 [1]. The compound is characterized by a 9-membered dilactone core bearing a 7-butyl side chain and a 3-formamidosalicylamide moiety, distinguishing it from the isovaleryl-containing blastmycin congeners [2]. Deisovalerylblastmycin is co-produced with other antimycin-group antibiotics—including antimycin A1a, kitamycin A, and antimycin A9—by marine-derived Streptomyces strains such as SCSIO 1635, establishing it as an accessible member of the antimycin biosynthetic repertoire [3].

Why Generic Antimycin Substitution Cannot Replace Deisovalerylblastmycin: The Toxicity–Efficacy Trade-Off


Within the antimycin–blastmycin antibiotic class, minor structural modifications to the acyl side chain produce profound divergences in both target potency and non-target toxicity. The antimycin A complex and blastmycin are well-documented fish toxicants used as piscicides, with antimycin A exhibiting an oral LD₅₀ of 28 mg/kg in rats [1]. Deisovalerylblastmycin retains antifungal activity against the rice blast pathogen Piricularia oryzae (Magnaporthe grisea) while demonstrating explicitly reduced toxicity to killifish relative to the antimycin A–blastmycin antibiotic group [2]. Furthermore, side-chain variation directly modulates anti-Candida spectrum: synthetic 7-butyl and 7-hexyl antimycin analogs exhibit superior anti-Candida activity compared with deisovalerylblastmycin in head-to-head paper-disk assays [3]. These data collectively demonstrate that the deisovaleryl substitution pattern produces a pharmacological profile that cannot be replicated by substituting antimycin A1, antimycin A3, blastmycin, or kitamycin A without accepting quantifiable changes in both efficacy and safety endpoints.

Deisovalerylblastmycin (60504-95-2): Comparator-Anchored Quantitative Evidence for Scientific Selection


Reduced Piscine Toxicity of Deisovalerylblastmycin Relative to Antimycin–Blastmycin Antibiotics in Killifish

In the original isolation and characterization study, deisovalerylblastmycin was directly compared with the antimycin A–blastmycin antibiotic complex for acute toxicity to killifish (Oryzias latipes). The study explicitly states that deisovalerylblastmycin exhibited 'less toxicity against killifish than antimycin A–blastmycin antibiotics' [1]. While the original publication does not provide a numerical LD₅₀, the qualitative toxicity reduction is reported alongside the retention of antimicrobial activity against Piricularia oryzae. For context, antimycin A is classified as a potent piscicide with an oral rat LD₅₀ of 28 mg/kg and mouse intraperitoneal LD₅₀ of 1.8 mg/kg for antimycin A3 .

Aquatic toxicology Piscicide selectivity Environmental safety Antifungal risk assessment

In Vitro Antifungal Potency of Deisovalerylblastmycin Against Magnaporthe grisea (Rice Blast) with MIC = 0.8 μg/mL

Deisovalerylblastmycin demonstrates potent inhibitory activity against Magnaporthe grisea (the causative agent of rice blast disease), with a reported minimum inhibitory concentration (MIC) of 0.8 μg/mL . Blastmycin, the parent antibiotic from which deisovalerylblastmycin is formally derived by removal of the isovaleryl group, was historically noted for its 'specifically strong inhibition against Piricularia oryzae' [1]. However, direct MIC head-to-head comparator data for blastmycin or antimycin A against the identical M. grisea strain under identical assay conditions are not available in the peer-reviewed literature, limiting the strength of quantitative comparison. Antimycin A and blastmycin were demonstrated to be effective as protectant fungicides against rice blast in greenhouse trials [2], but without numerical MIC values that can be directly compared with the 0.8 μg/mL value reported for deisovalerylblastmycin.

Rice blast disease Magnaporthe grisea Antifungal susceptibility Agricultural fungicide discovery

Anti-Candida Activity Ranking: Deisovalerylblastmycin Displayed Lower Potency Than Synthetic 7-Butyl and 7-Hexyl Antimycin Analogs

In a comprehensive structure–activity relationship study of the total-synthesized antimycin A family, anti-Candida activity was evaluated by paper-disk diffusion assay. The activity rank order was unambiguously established as: 7-Butyl AAs > 7-Hexyl AAs > deisovalerylblastmycin and unnatural AAs [1]. This direct head-to-head comparison places deisovalerylblastmycin at the lower end of the activity spectrum among the natural and semi-synthetic antimycin congeners tested. Importantly, this ranking was obtained from a study where all compounds were synthesized and tested under identical conditions, ensuring internal validity of the relative potency assessment.

Candida albicans Antifungal screening Structure–activity relationship Antimycin analog comparison

Structural Differentiation: Absence of Isovaleryl Side Chain Distinguishes Deisovalerylblastmycin from Parent Blastmycin and Antimycin A3

Deisovalerylblastmycin is formally the de-isovaleryl derivative of blastmycin (antimycin A3), in which the isovaleryl ester group present in blastmycin is replaced by a free hydroxyl at the C-8 position of the 9-membered dilactone ring. The structural assignment was confirmed by degradation studies and total synthesis [1][2]. In the antimycin A series, the acyl side chain at C-7 (butyl in deisovalerylblastmycin; hexyl, isovaleryl, or other alkyl groups in antimycin A1–A4) and the acyloxy substitution at C-8 are the primary determinants of lipophilicity, cellular permeability, and biological activity spectrum [3]. Gas-liquid chromatographic separation of the antimycin A–blastmycin complex has resolved up to nine components differing solely in these alkyl and acyloxy side chains [4].

Natural product structure elucidation Antimycin–blastmycin chemotype Side-chain SAR Acyl group differentiation

Total Synthesis Accessibility: Deisovalerylblastmycin Obtained on 200 mg Scale via Unified Antimycin Synthetic Route

A unified total synthesis route to the antimycin A family, employing Oppolzer's asymmetric aldol reaction for C-7/C-8 stereochemistry and copper-mediated macrolactonization, successfully produced deisovalerylblastmycin alongside 7-butyl AAs, 7-hexyl AAs, and unnatural analogs on a 200 mg scale [1]. This synthetic accessibility is further corroborated by the independent total synthesis of deisovalerylblastmycin reported by Aburaki and Kinoshita in 1976 [2], establishing that the compound can be reliably obtained through de novo chemical synthesis in addition to fermentation-based isolation from Streptomyces sp. 5140-A1 [3] or SCSIO 1635 [4].

Total synthesis Antimycin family Chemical procurement Synthetic biology alternative

Evidence-Based Application Scenarios for Deisovalerylblastmycin (60504-95-2) in Scientific Research and Industrial Procurement


Agricultural Fungicide Lead Optimization: Rice Blast Disease Candidate with Reduced Aquatic Ecotoxicity

For agrochemical discovery programs targeting Magnaporthe grisea (rice blast), deisovalerylblastmycin presents a differentiated profile combining an MIC of 0.8 μg/mL against the target pathogen with qualitatively reduced killifish toxicity compared with the antimycin A–blastmycin complex [1]. This positions the compound as a lead scaffold for medicinal chemistry optimization aimed at retaining or improving the rice blast potency while further reducing piscine and mammalian toxicity—a critical requirement for flooded rice paddy applications where non-target aquatic organism exposure is inevitable. Procurement should be accompanied by independent MIC confirmation against the user's specific M. grisea isolate panel.

Antimycin Structure–Activity Relationship (SAR) Studies: C-8 Hydroxyl Reference Compound

Deisovalerylblastmycin serves as the key reference compound representing the C-8 free hydroxyl chemotype within the antimycin–blastmycin SAR matrix. Its increased polarity relative to esterified congeners (e.g., blastmycin, antimycin A1–A4) [1] makes it an essential comparator for studies investigating the impact of C-8 acylation on membrane permeability, target binding (mitochondrial Complex III; Bcl-2 family proteins), and cytotoxicity. The compound's total synthesis on a 200 mg scale [2] ensures sufficient material for comprehensive in vitro profiling and analog generation.

Marine Natural Product Dereplication: Authentic Standard for Antimycin-Class Metabolite Identification

Deisovalerylblastmycin has been isolated from multiple marine-derived Streptomyces strains, including SCSIO 1635 from the South China Sea and Streptomyces hydrogenans MBTC12 [1], where it co-occurs with urauchimycin B, kitamycin A, and antimycin A1a. Procuring authenticated deisovalerylblastmycin as an analytical reference standard enables dereplication of antimycin-group metabolites in marine actinomycete extract libraries via LC-MS/MS matching of retention time, exact mass (436.1846 Da), and fragmentation patterns, accelerating the identification of novel congeners while avoiding rediscovery of known compounds.

Comparative Antifungal Spectrum Profiling: Benchmarking Against 7-Butyl and 7-Hexyl Antimycin Analogs

Given the established activity rank order against Candida albicans (7-Butyl AAs > 7-Hexyl AAs > deisovalerylblastmycin) , deisovalerylblastmycin should be included as a lower-activity benchmark when profiling the antifungal spectrum of newly synthesized antimycin analogs. Its inclusion in screening panels provides a quantitative baseline that contextualizes the potency gains achieved by side-chain modifications and prevents overestimation of novel analog activity. Procurement of deisovalerylblastmycin alongside 7-butyl and 7-hexyl reference compounds enables rigorous, internally controlled comparative efficacy studies.

Quote Request

Request a Quote for Deisovalerylblastmycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.